2'-氮杂环丙基甲基-2,4-二氯苯并苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

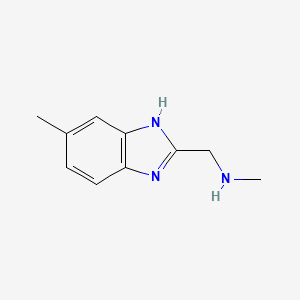

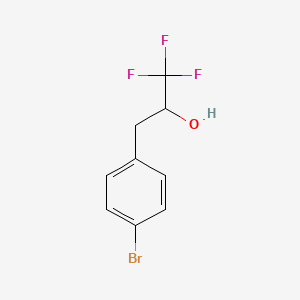

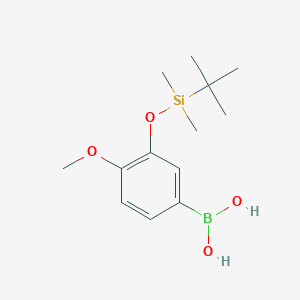

2'-Azetidinomethyl-2,4-dichlorobenzophenone is a compound that is likely to contain an azetidin-2-one (beta-lactam) core, which is a four-membered cyclic lactam known for its utility in the synthesis of a wide range of organic molecules. The beta-lactam skeleton is exploited for its strain energy and is a key building block in the synthesis of various beta-lactam antibiotics. The dichlorobenzophenone moiety suggests the presence of a benzophenone backbone with two chlorine substituents, which could influence the compound's reactivity and physical properties .

Synthesis Analysis

The synthesis of azetidin-2-ones typically involves the use of beta-lactam as a synthon, exploiting its strain energy for the construction of complex molecules. The synthesis of related compounds often includes steps such as imination of beta-halo ketones, dichlorination, and dehydrohalogenation to form stable cyclic enamines . Additionally, azetidin-2-ones can be synthesized from reactions involving ketenes and imine derivatives, as well as cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . These methods provide a versatile approach to creating a variety of azetidin-2-one derivatives.

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is characterized by the beta-lactam ring, which can undergo selective bond cleavage due to its strain. X-ray crystallography studies have been used to determine the structure of related compounds, indicating the importance of torsional angles and substituent configurations for biological activity . The presence of the dichlorobenzophenone group in 2'-Azetidinomethyl-2,4-dichlorobenzophenone would likely influence the overall molecular geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azetidin-2-ones are reactive intermediates that can undergo a variety of chemical transformations. For instance, they can react with electrophilic reagents, leading to alkoxyhalogenation and hydrolysis to form pyrrolidin-3-ones . The beta-lactam ring can also be opened to form different structural types of synthetic target molecules. The dichloromethylene group in related azetidines suggests that they may undergo smooth reactions with electrophiles due to inductive stabilization .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their strained beta-lactam ring and the nature of their substituents. The dichlorobenzophenone moiety would contribute to the lipophilicity and may affect the melting point, solubility, and stability of the compound. The electronic effects of the chlorine atoms could also impact the compound's reactivity, particularly in electrophilic substitution reactions. The synthesis and characterization of related compounds involve various analytical techniques such as FTIR, NMR, and mass spectroscopy to confirm their chemical structures and properties .

科学研究应用

合成与生化评价

- 抗肿瘤剂的合成:2-氮杂环丙酮衍生物等化合物已被合成并评估其抗肿瘤活性。这些化合物已显示出有效的抗增殖作用,特别是对乳腺癌细胞,通过抑制微管蛋白聚合并引起细胞凋亡(格林等人,2016 年)。

合成方法

- 硒代头孢菌素和硒代头孢菌素的合成:2-氮杂环丙酮已被用作合成含硒 β-内酰胺(称为硒代头孢菌素和硒代头孢菌素)的关键中间体(加鲁德等人,2011 年)。

药理应用

- 抗抑郁和益智剂:2-氮杂环丙酮的合成已与潜在的抗抑郁和益智活性联系起来,表明其在开发中枢神经系统活性剂方面的潜力(托马斯等人,2016 年)。

生物活性研究

- 抗炎和镇痛剂:由 2-氮杂环丙酮合成的化合物显示出显着的抗炎和镇痛活性,表明其在治疗应用中的潜力(库什瓦哈等人,2010 年)。

配体合成的前体

- CC'N-锇配合物的制备:2-氮杂环丙酮已用于制备 CC'N-钳形配体,证明了它们在合成复杂金属化合物中的作用(卡萨鲁比奥斯等人,2015 年)。

生物活性化合物的合成

- 对人乳腺癌细胞系的抗增殖活性:3-氯-氮杂环丙-2-酮衍生物已对其对人乳腺癌细胞系的影响进行了研究,表明它们在癌症治疗中的应用(奇门托等人,2013 年)。

多功能药理活性

- 多种生物活性:2-氮杂环丙酮衍生物因其广泛的药理活性而受到认可,包括抗菌、抗真菌、抗炎和抗肿瘤作用(梅塔等人,2010 年)。

属性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGWFNVMTPGHDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643725 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-2,4-dichlorobenzophenone | |

CAS RN |

898755-23-2 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)